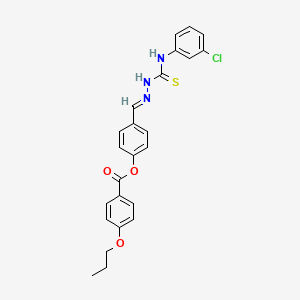
1-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SALOR-INT L404136-1EA, also known by its chemical name 1-(2-(((4-propoxybenzoyl)amino)acetyl)hydrazono)-2-naphthyl 4-methoxybenzoate, is a compound with a complex molecular structure. It is primarily used in experimental and research settings due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L404136-1EA involves multiple steps, including the reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . The reaction conditions typically involve controlled temperatures and the use of inert gases like nitrogen or argon to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for SALOR-INT L404136-1EA are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.
化学反応の分析
Types of Reactions
SALOR-INT L404136-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives depending on the substituent introduced.
科学的研究の応用
SALOR-INT L404136-1EA has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of SALOR-INT L404136-1EA involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Isopropylbenzylamine: This compound shares some structural similarities and is used in similar applications.
Benzylamine derivatives: Various derivatives of benzylamine have comparable chemical properties and uses.
Uniqueness
SALOR-INT L404136-1EA stands out due to its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable in research settings where precise chemical behavior is required .
特性
CAS番号 |
764655-60-9 |
|---|---|
分子式 |
C31H29N3O6 |
分子量 |
539.6 g/mol |
IUPAC名 |
[1-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C31H29N3O6/c1-3-18-39-25-15-8-22(9-16-25)30(36)32-20-29(35)34-33-19-27-26-7-5-4-6-21(26)12-17-28(27)40-31(37)23-10-13-24(38-2)14-11-23/h4-17,19H,3,18,20H2,1-2H3,(H,32,36)(H,34,35)/b33-19+ |
InChIキー |
GVSSOACWKVATPP-HNSNBQBZSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12021321.png)
![1-[2-(Diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021322.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12021327.png)


![N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12021340.png)
methylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12021345.png)


![4-ethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12021371.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12021389.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B12021395.png)
